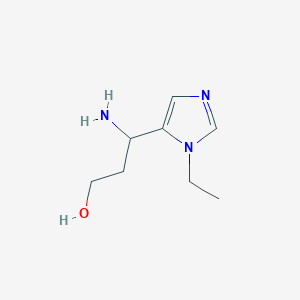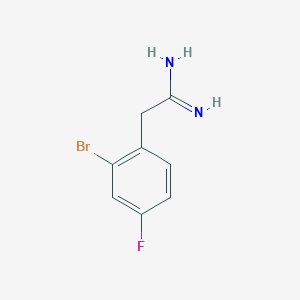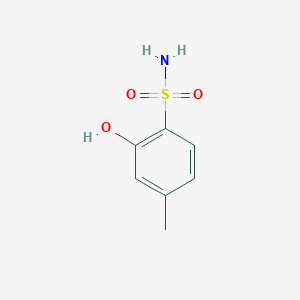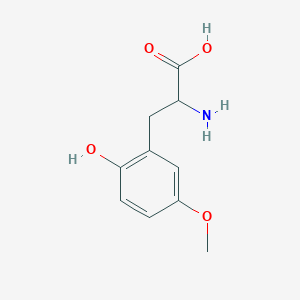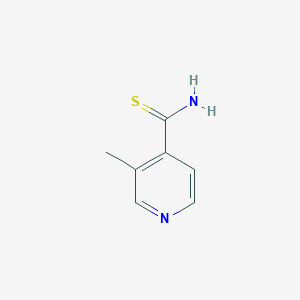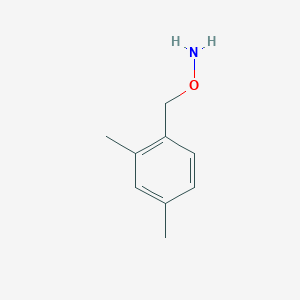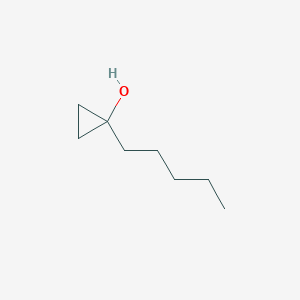
1-Pentylcyclopropan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentylcyclopropan-1-OL is an organic compound with the molecular formula C₈H₁₆O. It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a pentyl group and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
化学反应分析
Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Pentylcyclopropanone.
Reduction: Pentylcyclopropane.
Substitution: Pentylcyclopropyl halides.
科学研究应用
1-Pentylcyclopropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
相似化合物的比较
1-Pentylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Pentylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Pentylcyclopropan-1-OL is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
属性
CAS 编号 |
106368-49-4 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
1-pentylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |
InChI 键 |
JHVKFEXSRDRTMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


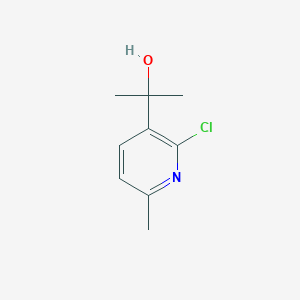
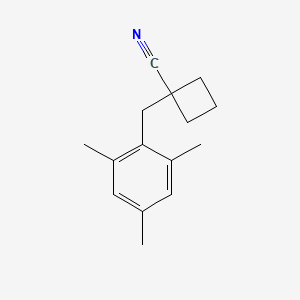
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

